
Phenylmercuric ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercuric ammonium acetate is an organomercurial compound known for its antimicrobial properties. It has been widely used as a preservative, fungicide, and slimicide. The compound is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to an ammonium acetate group. This unique structure imparts significant biological activity, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylmercuric ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric hydroxide.
Reduction: Reduction reactions can convert it to phenylmercuric chloride.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and other nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Phenylmercuric hydroxide.
Reduction: Phenylmercuric chloride.
Substitution: Various phenylmercuric derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Phenylmercuric ammonium acetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Historically used as a preservative in ophthalmic solutions and other pharmaceutical formulations.
Industry: Utilized as a fungicide in agriculture and as a preservative in paints and coatings.
Wirkmechanismus
The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the death of microbial cells .
Vergleich Mit ähnlichen Verbindungen
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Thimerosal
Comparison: Phenylmercuric ammonium acetate is unique due to its specific ammonium acetate group, which imparts distinct solubility and reactivity properties compared to other phenylmercuric compounds. For instance, phenylmercuric acetate is more commonly used as a fungicide, while thimerosal is widely known for its use as a preservative in vaccines .
Eigenschaften
CAS-Nummer |
34604-38-1 |
|---|---|
Molekularformel |
C8H11HgNO2 |
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI-Schlüssel |
LPDJEBDOSVRHKE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


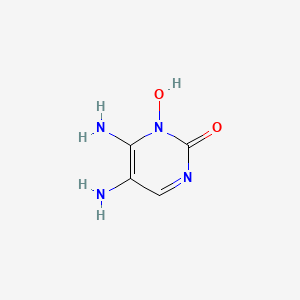
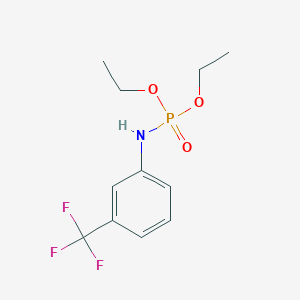
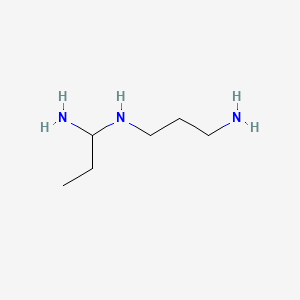
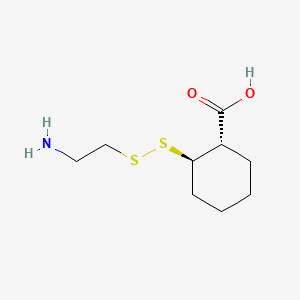

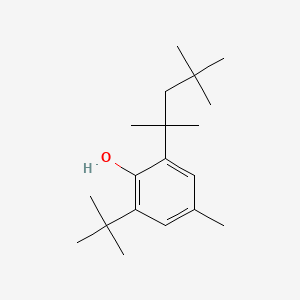
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
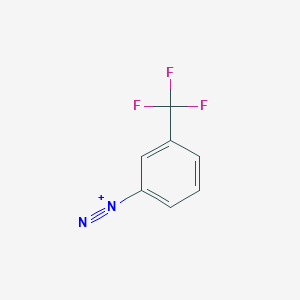
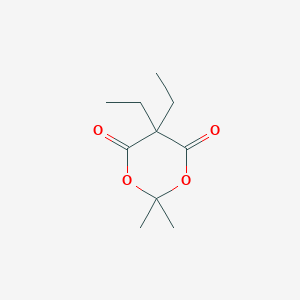
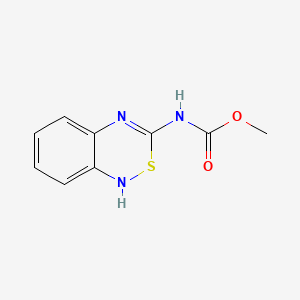
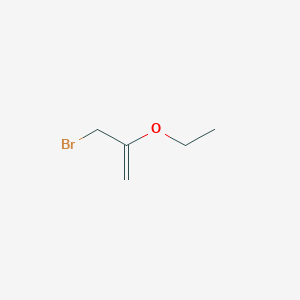
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
